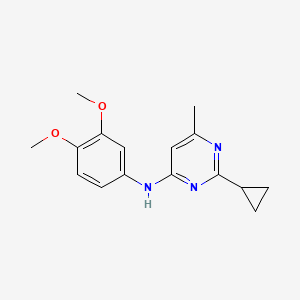

![molecular formula C15H18N4OS B6435136 N-methyl-N-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanecarboxamide CAS No. 2549056-07-5](/img/structure/B6435136.png)

N-methyl-N-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thienopyrimidine derivatives are important and widely represented in medicinal chemistry as they are structural analogs of purines . They hold a unique place among fused pyrimidine compounds and have various biological activities .

Synthesis Analysis

The synthesis of thienopyrimidine derivatives involves various methods . For instance, a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative bearing a thieno[2,3-d]pyrimidine moiety was prepared by the reaction of 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with 3-acetyl-2H-chromen-2-one in the presence of FeCl3-SiO2 as a catalyst in refluxing ethanol .Molecular Structure Analysis

Thienopyrimidine-containing compounds have structural and isoelectronic characteristics similar to those of purine . This makes them an attractive structural feature in the production of pharmaceutical drugs .Chemical Reactions Analysis

The chemical reactions involving thienopyrimidine derivatives are diverse. For example, the reaction of 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with 3-acetyl-2H-chromen-2-one resulted in a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative .Scientific Research Applications

Biologically Active Compounds

Thiophene-based analogs, such as the compound , have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-inflammatory Properties

Thiophene derivatives have been reported to possess anti-inflammatory properties . This makes them useful in the development of drugs for treating conditions associated with inflammation.

Antimicrobial Properties

Thiophene derivatives also exhibit antimicrobial properties . This means they can be used in the development of new antimicrobial agents, which are crucial in the fight against resistant strains of bacteria and other microbes.

Antihypertensive Properties

Compounds containing thiophene have been found to have antihypertensive properties . This suggests potential applications in the treatment of hypertension, a common condition that can lead to serious health problems if not managed effectively.

Antitumor Activity

Thiophene derivatives have been reported to show antitumor activity . This suggests potential applications in the development of new anticancer drugs.

Corrosion Inhibitors

In industrial chemistry and material science, thiophene derivatives are utilized as corrosion inhibitors . This makes them valuable in protecting metals and other materials from corrosion, thereby extending their lifespan and usefulness.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This opens up possibilities for their use in the development of new electronic devices.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests potential applications in the development of new display technologies.

Mechanism of Action

Target of Action

The primary target of this compound is the Janus kinase 1 (JAK1) and FMS-like tyrosine kinase 3 (FLT3) . These kinases play crucial roles in signal transduction for various cellular processes, including cell growth, differentiation, and immune response.

Mode of Action

The compound acts as a selective inhibitor of its targets . It binds to the active site of the kinases, preventing them from phosphorylating their substrates. This inhibition disrupts the signal transduction pathways regulated by these kinases, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of JAK1 and FLT3 affects multiple biochemical pathways. JAK1 is involved in the JAK-STAT signaling pathway, which regulates gene expression and influences cell proliferation, differentiation, migration, and apoptosis. FLT3 is involved in the regulation of hematopoiesis . The inhibition of these kinases can disrupt these pathways, leading to downstream effects such as reduced cell proliferation and induced apoptosis .

Result of Action

The compound’s action results in significant early apoptosis compared to untreated control cells . It also shows the highest autophagic induction among all compounds . These effects are likely due to the disruption of the JAK-STAT and other related signaling pathways.

Future Directions

Thienopyrimidine derivatives continue to attract considerable interest in medicinal chemistry because of their remarkable biological properties . Future research will likely continue to explore the synthesis of new thienopyrimidine derivatives and their potential applications, particularly in the field of anticancer drug development .

properties

IUPAC Name |

N-methyl-N-[(1-thieno[2,3-d]pyrimidin-4-ylazetidin-3-yl)methyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4OS/c1-18(15(20)11-2-3-11)6-10-7-19(8-10)13-12-4-5-21-14(12)17-9-16-13/h4-5,9-11H,2-3,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWVYCNDUVLPNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CN(C1)C2=C3C=CSC3=NC=N2)C(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-[(thiophen-2-yl)methyl]-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B6435063.png)

![N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N-methylmethanesulfonamide](/img/structure/B6435071.png)

![4-tert-butyl-2-methyl-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine](/img/structure/B6435075.png)

![N-methyl-N-[1-(pyrimidin-2-yl)piperidin-4-yl]methanesulfonamide](/img/structure/B6435082.png)

![N-methyl-N-[1-(pyrimidin-4-yl)piperidin-4-yl]methanesulfonamide](/img/structure/B6435083.png)

![N-methyl-N-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methanesulfonamide](/img/structure/B6435088.png)

![N-methyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}methanesulfonamide](/img/structure/B6435096.png)

![N-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B6435101.png)

![N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide](/img/structure/B6435117.png)

![N-methyl-N-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B6435138.png)

![N-{4-[(6-tert-butyl-2-methylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B6435145.png)

![4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-6-(trifluoromethyl)pyrimidine](/img/structure/B6435153.png)

![N-{[1-(4,6-dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide](/img/structure/B6435160.png)